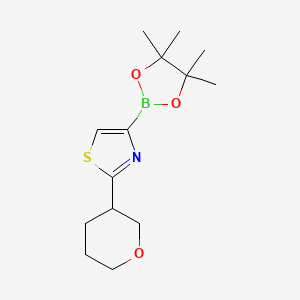

2-(Oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

2-(Oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boronic ester-functionalized thiazole derivative. The oxan-3-yl (tetrahydrofuran-3-yl) group at the 2-position and the dioxaborolane moiety at the 4-position make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling applications in pharmaceuticals, materials science, and chemical sensing . Its synthesis typically involves lithium-halogen exchange followed by boronylation, achieving yields up to 85% under optimized conditions .

Properties

Molecular Formula |

C14H22BNO3S |

|---|---|

Molecular Weight |

295.2 g/mol |

IUPAC Name |

2-(oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-20-12(16-11)10-6-5-7-17-8-10/h9-10H,5-8H2,1-4H3 |

InChI Key |

BFPGOYKPXRFFNQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CCCOC3 |

Origin of Product |

United States |

Biological Activity

2-(Oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a synthetic compound with potential applications in medicinal chemistry. Its unique structure combines a thiazole ring with a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the available literature on the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C14H22BNO3S

- Molecular Weight : 295.2 g/mol

- IUPAC Name : this compound

Structural Representation

The compound features a thiazole ring that is known for its biological activity in various pharmacological contexts. The dioxaborolane group is particularly interesting due to its ability to form stable complexes with biological molecules.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of thiazoles and found that compounds similar to this compound showed promising activity against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Potential

Thiazoles are also recognized for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation is under investigation.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

| 2-(Oxan-3-y... | 12 | S. aureus |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in a significant decrease in cell viability as measured by MTT assay.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The biological activity of 2-(Oxan-3-y... can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The compound can integrate into microbial membranes leading to lysis.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects :

- The oxan-3-yl group provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing groups (e.g., difluoromethyl in 2-(difluoromethyl)-4-(dioxaborolan-2-yl)thiazole ).

- Phenyl or methyl substituents (e.g., 4-methyl-2-phenyl derivative ) increase hydrophobicity (LogP ~1.44 vs. target compound’s estimated LogP ~1.5) .

Crystallography :

Reactivity in Cross-Coupling Reactions

The dioxaborolane moiety enables Suzuki-Miyaura couplings, but substituents influence reactivity:

- Electron-Deficient Systems : Benzo[d]isoxazole derivatives (e.g., 5-(dioxaborolan-2-yl)benzo[d]isoxazole) react efficiently in couplings due to enhanced electrophilicity .

- Steric Hindrance : Bulky groups like adamantane or oxan-3-yl may slow coupling kinetics compared to less hindered analogues (e.g., 2-phenyl-thiazole ).

Physical and Chemical Properties

Q & A

Basic: What are the key synthetic strategies for preparing 2-(Oxan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a boronic ester and a halogenated thiazole precursor. For example:

- Step 1 : Prepare the halogenated thiazole core (e.g., 5-bromo-2-(oxan-3-yl)-1,3-thiazole) via condensation of oxane-3-carbothioamide with α-bromoketones under acidic conditions.

- Step 2 : Couple the bromothiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) in anhydrous THF at reflux .

Critical Note : Ensure strict anhydrous conditions to prevent boronate hydrolysis.

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the thiazole backbone and boronate substituents. Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm, singlet) and thiazole protons (δ 7.5–8.5 ppm for C-H) .

- X-ray Crystallography : Use SHELX software for structure refinement. The boronate ring and thiazole planarity can be validated via bond-length analysis (e.g., B-O ~1.36 Å) .

- IR : Look for B-O stretching (~1340 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings involving this compound?

- Catalyst Screening : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems (e.g., oxane-substituted thiazoles) due to better ligand dissociation .

- Solvent Effects : Replace THF with dioxane for higher boiling points, reducing side reactions (e.g., protodeboronation) .

- Additives : Use 10 mol% KOAc to stabilize the palladium intermediate and accelerate transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.